molecular formula C15H15NO3 B2675330 (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone CAS No. 39996-22-0

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

Cat. No.: B2675330
CAS No.: 39996-22-0
M. Wt: 257.289
InChI Key: WNMYELHTHAILAM-UHFFFAOYSA-N
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Description

“(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-18-13-8-11 (12 (16)9-14 (13)19-2)15 (17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 257.29 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, a phenstatin derivative, has been synthesized using Eaton's reagent. This study focuses on its bromination to create novel compounds with varied structural properties. These compounds were analyzed using spectroscopic methods and density functional theory (DFT) to optimize their geometric parameters and understand their structural characteristics (Çeti̇nkaya, 2017).

Anticancer Research

  • A derivative of this compound, namely (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)methanone, was synthesized as a biologically stable compound. It exhibited selective cytotoxicity against tumorigenic cell lines, highlighting its potential as an anticancer agent (Hayakawa et al., 2004).

Antioxidant Properties

  • The antioxidant properties of various derivatives of this compound were studied. These compounds showed effective radical scavenging activities, with one phenol derivative being identified as a particularly potent antioxidant (Çetinkaya et al., 2012).

Antimicrobial and Insect Antifeedant Potency

  • Methanone derivatives related to this compound were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds showed effectiveness against various bacterial and fungal strains and also exhibited insect antifeedant activities (G.Thirunarayanan, 2015).

Anti-inflammatory Research

  • A series of 4-aminobenzophenones, including a derivative of this compound, were synthesized and evaluated for anti-inflammatory activities. These compounds effectively inhibited the release of proinflammatory cytokines and were identified as potent p38 MAP kinase inhibitors, indicating their potential in anti-inflammatory treatments (Ottosen et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, and washing skin thoroughly after handling .

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYELHTHAILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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